molecular formula C24H23N3O3S2 B2540705 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide CAS No. 1019098-50-0

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide

Cat. No.: B2540705
CAS No.: 1019098-50-0
M. Wt: 465.59
InChI Key: VVVVHHLYAJFZGY-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide typically involves multiple steps, starting with the preparation of the pyrazole and thiophene intermediates. One common method involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable acylating agent to form the pyrazole carbonyl intermediate. This intermediate is then reacted with N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques. The exact methods used can vary depending on the scale of production and the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonamide group or other functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole or thiophene rings, to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different biological activities.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease processes.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

  • 3,5-dimethyl-1H-pyrazole
  • 4-phenylthiophene-3-sulfonamide
  • N-methyl-N-(4-methylphenyl) derivatives

Uniqueness

What sets 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide apart is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both pyrazole and thiophene rings, along with the sulfonamide group, allows for a wide range of chemical modifications and biological activities, making it a valuable compound in various fields of research.

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide is a complex organic molecule that features a thiophene ring and a pyrazole moiety. This structure incorporates multiple functional groups, such as a sulfonamide and a carbonyl group, which may contribute to its biological activities. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry.

Structural Overview

The molecular formula of the compound is C24H23N3O3S2C_{24}H_{23}N_{3}O_{3}S_{2} with a molecular weight of approximately 465.59 g/mol. The structural diversity provided by the dimethylated pyrazole and phenyl-substituted thiophene may enhance its biological activity compared to simpler analogs.

Biological Activity

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Activity : Related compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Some derivatives have been recognized for their ability to inhibit inflammatory pathways.
  • Antitumor Potential : Certain pyrazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines.

Comparative Analysis of Similar Compounds

A comparative analysis with structurally related compounds reveals insights into their biological activities:

Compound NameKey FeaturesBiological Activity
4-(1H-Pyrazol-1-yl)benzenesulfonamideContains a pyrazole and sulfonamideAntimicrobial, anti-inflammatory
3-(4-Methylphenyl)thiophene-2-carboxylic acidThiophene with carboxylic acidInhibitor of myeloid cell leukemia
N-(5-Phenylthiazol-2-yl)acrylamidesThiazole instead of thiophenePotent glutathione S-transferase inhibitors

While specific research on the mechanism of action for this compound is limited, it is hypothesized that similar compounds may interact with various biological targets through:

  • Enzyme Inhibition : Compounds like sulfonamides often act as inhibitors for enzymes such as carbonic anhydrases, which are crucial in many physiological processes .
  • Receptor Modulation : The presence of specific functional groups can influence receptor binding affinities, leading to altered biological responses.

Case Studies and Research Findings

Recent studies have highlighted the potential of pyrazole derivatives in various therapeutic areas. For instance:

  • Antiviral Activity : Research indicates that certain pyrazole derivatives exhibit antiviral properties by inhibiting viral replication mechanisms .
  • Inhibition of Carbonic Anhydrases : A study focused on sulfonamides revealed structure–activity relationships that are beneficial for enhancing inhibitory activity against carbonic anhydrases .
  • Cytotoxic Effects on Cancer Cells : Some derivatives have shown promise in inducing apoptosis in cancer cell lines, suggesting potential applications in oncology .

Properties

IUPAC Name

2-(3,5-dimethylpyrazole-1-carbonyl)-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3S2/c1-16-10-12-20(13-11-16)26(4)32(29,30)23-21(19-8-6-5-7-9-19)15-31-22(23)24(28)27-18(3)14-17(2)25-27/h5-15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVVHHLYAJFZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2C3=CC=CC=C3)C(=O)N4C(=CC(=N4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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